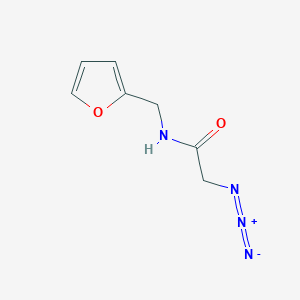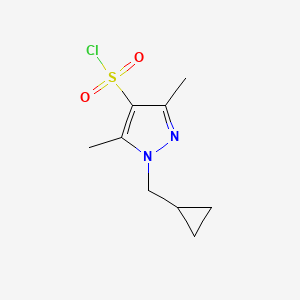![molecular formula C12H9BrN4 B1488603 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1811512-33-0](/img/structure/B1488603.png)
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine
Vue d'ensemble
Description
“6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound that belongs to the class of pyrazolo[4,3-b]pyridine derivatives . It has been synthesized and evaluated for its biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridine derivatives, including “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine”, involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been reported in various studies .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” is characterized by the presence of a pyrazolo[4,3-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives are complex and involve multiple steps . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Research conducted by Mohareb and MegallyAbdo (2015) focused on using related bromoacetylated compounds as key starting materials for synthesizing various derivatives, including pyrazole, through reactions with different reagents. These compounds were screened for their in vitro anticancer activity against multiple human cancer cell lines, demonstrating significant cytotoxic effects in several cases. This highlights the potential use of bromoacetylated compounds in anticancer drug synthesis (Mohareb & MegallyAbdo, 2015).
Anticancer Agents : Chavva et al. (2013) developed novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a similar compound. These were then screened for anticancer activity against various cancer cell lines, with some compounds showing promising bioactivity at micro molar concentration. This work contributes to the exploration of pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents (Chavva et al., 2013).
Antimicrobial Activity : Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the use of similar compounds for synthesizing new derivatives with potential antimicrobial properties. These compounds, after undergoing various chemical reactions, were tested for their antimicrobial activities, highlighting the versatility of pyrazolo[3,4-b]pyridine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Photophysics and Coordination Chemistry : Harris et al. (2013) studied compounds related to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine in the context of photophysics and coordination chemistry. They synthesized platinum complexes using related ligands and investigated their structural and photophysical properties, contributing to the understanding of these compounds in the field of inorganic chemistry and materials science (Harris et al., 2013).
Synthesis of Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a compound similar to 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine as a precursor for constructing new polyheterocyclic ring systems. This research contributes to the field of organic chemistry by demonstrating the versatility of pyrazolo[3,4-b]pyridine derivatives in synthesizing complex ring systems with potential applications in various domains (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Mécanisme D'action
Orientations Futures
The future directions for the research on “6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include studies to optimize their synthesis, improve their selectivity and potency, and evaluate their efficacy in preclinical and clinical settings .
Propriétés
IUPAC Name |
6-bromo-2-phenylpyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-6-10-11(15-7-8)12(14)17(16-10)9-4-2-1-3-5-9/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSNFHOQRICICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=N2)C=C(C=N3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)



![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)


